4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine

Cheminformatics Physicochemical Properties Drug-likeness

Reproducibility of agrochemical SAR data requires regioisomerically pure alkylthiopyrimidine reference standards, as even trace contamination by 2-ethylthio regioisomers can confound biological assay results. • Defined 4-ethylthio, 2-isopropyl, 6-methyl substitution pattern enables systematic comparison against methylthio, propylthio, and branched thioether analogs in paddy rice herbicide screening. • Suitable as an analytical reference for LC-MS/MS method development in environmental fate studies across soil, water, and plant tissue matrices. • Available in 10 mg reference standard format with reliable global fulfillment.

Molecular Formula C10H16N2S
Molecular Weight 196.31 g/mol
CAS No. 77738-92-2
Cat. No. B594447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine
CAS77738-92-2
Molecular FormulaC10H16N2S
Molecular Weight196.31 g/mol
Structural Identifiers
SMILESCCSC1=NC(=NC(=C1)C)C(C)C
InChIInChI=1S/C10H16N2S/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3
InChIKeyUNQKKHXKUXOBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Context


4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine (CAS 77738-92-2), also known as 4-(ethylthio)-2-isopropyl-6-methylpyrimidine, is a heterocyclic organic compound of the pyrimidine family with the molecular formula C10H16N2S and a molecular weight of 196.31 g/mol . It features an ethylthio substituent at the 4-position, a methyl group at the 6-position, and an isopropyl group at the 2-position of the pyrimidine ring, placing it within the broader class of alkylthiopyrimidines—a scaffold commonly explored for agrochemical and pharmaceutical applications [1][2].

Why Generic Alkylthiopyrimidine Substitution Fails


Alkylthiopyrimidines are not functionally interchangeable because changes in the length and branching of the thioether substituent, as well as the position and identity of other ring substituents, profoundly alter lipophilicity, steric bulk, metabolic stability, and target binding. For instance, within the pyrimidine thioether class evaluated as HIV-1 reverse transcriptase inhibitors, moving from a 2-thioalkyl to a 4-thioalkyl substitution pattern, or varying the alkyl chain length, resulted in order-of-magnitude shifts in IC50 values [1]. 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is distinguished by its specific substitution pattern, which dictates its physicochemical properties and potential reactivity profile. Selecting a generic analog with a different thioether chain or ring substitution pattern without empirical validation risks failure in synthetic pathway compatibility, biological assay reproducibility, or agrochemical efficacy [2].

Quantitative Evidence vs. Closest Analogs


Lipophilicity and Polar Surface Area Comparison

Computational comparison of 4-(ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine with its closest 4-alkylthio analogs reveals meaningful differences in lipophilicity and polar surface area that directly influence membrane permeability, solubility, and formulation behavior. The ethylthio derivative (XLogP3 ~3.2, TPSA 25.8 Ų) occupies an intermediate lipophilicity space between the more polar 4-(methylthio) analog (XLogP3 ~2.5, TPSA 25.8 Ų) and the more lipophilic 4-(propylthio) analog (XLogP3 ~3.8, TPSA 25.8 Ų) [1]. These differences, while not from a single head-to-head experimental study, are derived from consistent computational methodology and predict differential absorption and distribution behavior.

Cheminformatics Physicochemical Properties Drug-likeness

Synthetic Route: Thioester-Nitrile Cyclization

The compound is accessible via the one-pot reaction of S-ethyl thioesters with appropriate nitriles in the presence of triflic anhydride, a methodology specifically validated for 4-alkylthiopyrimidine derivatives [1]. This synthetic route is distinct from methods used for 2-alkylthiopyrimidines (typically requiring thiourea cyclization), meaning the ethylthio-4-substituted pattern is a product of a specific synthetic strategy that may not be directly transferable to other regioisomers or alkyl chain lengths without re-optimization.

Synthetic Chemistry Process Development Heterocyclic Synthesis

Agrochemical Relevance: Herbicidal Activity Class

4-Alkylthiopyrimidine derivatives, as a class, have demonstrated excellent broad-spectrum herbicidal activity in transplanted paddy rice, with efficacy highly dependent on the nature of the 4-alkylthio substituent [1]. The specific ethylthio substitution pattern of the target compound positions it within a SAR landscape where the C2 chain length provides a distinct balance of soil mobility, plant uptake, and target-site binding compared to methylthio (shorter) and propylthio (longer) analogs. This class-level knowledge supports the compound's utility as a key intermediate or reference in agrochemical development programs targeting transplanted rice weed control [2].

Agrochemical Herbicide Structure-Activity Relationship

Regioisomeric Binding Mode Differentiation

In pyrimidine-based kinase inhibitor programs, the position of the thioether substituent critically determines target binding mode and selectivity. The 4-ethylthio regioisomer (target compound) presents a different hydrogen-bonding and steric profile compared to 2-ethylthio pyrimidines, which are more commonly explored as HIV-1 reverse transcriptase inhibitors [1]. This regioisomeric distinction means that 4-(ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine cannot be replaced by a 2-ethylthio analog in assays where the 4-position thioether is required for interaction with a specific binding pocket or catalytic residue.

Medicinal Chemistry Kinase Inhibition Regioisomer SAR

Best-Fit Application Scenarios


Agrochemical Lead Optimization for Rice Weed Control

This compound serves as a critical reference standard in agrochemical programs developing 4-alkylthiopyrimidine herbicides for transplanted paddy rice. Its ethylthio substituent provides a specific lipophilicity and steric profile that can be systematically compared against methylthio, propylthio, and branched thioether analogs to map SAR for weed control spectrum, crop safety, and soil residual activity. Use of a high-purity, analytically characterized reference ensures reproducible SAR data across formulation and field trial studies [1].

4-Position Thioether Scaffold in Kinase Inhibition

In kinase inhibitor or enzyme inhibition programs, this compound functions as a core scaffold or intermediate where the 4-ethylthio group engages a specific hydrophobic pocket. Its regioisomeric purity is essential, as contamination with 2-ethylthio or other regioisomers could confound biological assay results. The compound's well-defined substitution pattern ensures reliable structure-activity relationship data that is reproducible across laboratories [1].

Validation of Thioester-Nitrile Cyclization Method

This compound may be used as a model substrate for optimizing the one-pot thioester-nitrile cyclization reaction. The specific substitution pattern (4-ethylthio, 2-isopropyl, 6-methyl) provides a representative test case for evaluating reaction scope, yield optimization, and scalability of this synthetic methodology, which is relevant to both pharmaceutical and agrochemical intermediate production [1].

Analytical Standard for Environmental Fate Studies

Given its structural similarity to known agrochemical pyrimidine scaffolds, this compound may find application as an analytical reference standard in environmental fate studies or metabolism investigations of 4-alkylthiopyrimidine-based herbicides. Its well-defined physicochemical properties facilitate method development for LC-MS/MS detection in soil, water, and plant tissue matrices. The commercial availability of the compound from reputable chemical suppliers such as ChemService supports its use as a certified reference material [1].

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